molecular formula C11H13NO6S B2925939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine CAS No. 765924-08-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine

Katalognummer B2925939
CAS-Nummer: 765924-08-1
Molekulargewicht: 287.29
InChI-Schlüssel: BIBSGDBUIFKACF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine, commonly known as MDG, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound belongs to the class of glycine transport inhibitors and has shown promising results in various scientific studies.

Wissenschaftliche Forschungsanwendungen

Glycine Transporter-1 Inhibition

One significant area of research involves the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine for their potential to inhibit the Glycine Transporter-1 (GlyT-1). These studies focus on designing inhibitors that can modulate the glycine levels within the central nervous system, which is crucial for regulating neurotransmitter activities and has implications for treating neurological disorders. For instance, analogues such as those discussed by Cioffi et al. (2016) have demonstrated robust in vivo activity by significantly elevating extracellular glycine levels in the medial prefrontal cortex, highlighting their potential therapeutic benefits (Cioffi et al., 2016).

Aldose Reductase Inhibition

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine and its analogues have also been explored for their aldose reductase inhibitory potential. Aldose reductase plays a crucial role in the polyol pathway, and its inhibition is a therapeutic target for managing diabetic complications. Mayfield and Deruiter (1987) have synthesized a series of compounds as analogues with increased lipophilic character to enhance aldose reductase inhibitory potential, showcasing the compound's relevance in diabetes research (Mayfield & Deruiter, 1987).

Neuroprotection and Receptor Antagonism

The research has also extended into neuroprotection, where related compounds demonstrate selective inhibition of receptors, contributing to the protection against cerebral ischemia. This is highlighted by the study of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog showing potent neuroprotective properties by inhibiting non-NMDA glutamate receptors, which could have implications for stroke and epilepsy treatment (Sheardown et al., 1990).

Cardiac Electrophysiological Activity

Moreover, N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural motifs with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine, have been synthesized and evaluated for their cardiac electrophysiological activity, representing another vital area of application. These compounds have shown comparable potency to known class III agents, indicating potential uses in managing arrhythmias (Morgan et al., 1990).

Eigenschaften

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-19(15,16)12(7-11(13)14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSGDBUIFKACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.